molecular formula C10H9NO5 B14828838 4-Cyclopropoxy-2-nitrobenzoic acid

4-Cyclopropoxy-2-nitrobenzoic acid

Katalognummer: B14828838
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: CVCNBCJAXFUIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a cyclopropoxy group attached to the benzene ring at the fourth position and a nitro group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative. One common method is the nitration of 4-cyclopropoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the precursor benzoic acid derivative is subjected to nitration in the presence of suitable catalysts and under optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the cyclopropoxy group is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-Cyclopropoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Oxidized benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-nitrobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also influence the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

    2-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.

    4-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.

    3-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.

Uniqueness: 4-Cyclopropoxy-2-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H9NO5

Molekulargewicht

223.18 g/mol

IUPAC-Name

4-cyclopropyloxy-2-nitrobenzoic acid

InChI

InChI=1S/C10H9NO5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)

InChI-Schlüssel

CVCNBCJAXFUIKT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.